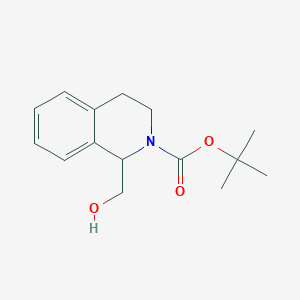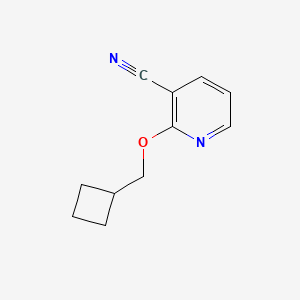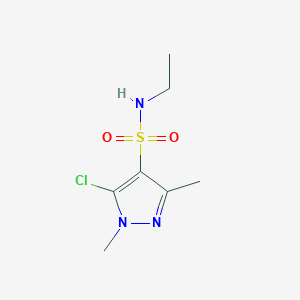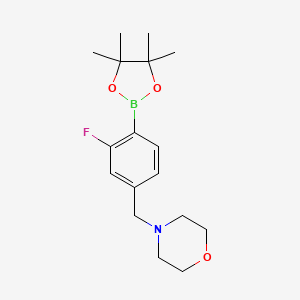
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Vue d'ensemble
Description
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular and molecular biology.
Applications De Recherche Scientifique
Neuroprotective Agent for Ischemia-Reperfusion Damage
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine has been studied for its potential as a neuroprotective agent in ischemia-reperfusion damage. A specific compound, KR-31543, showed promising results in rat models, indicating its potential in treating neurological damage caused by ischemia-reperfusion (Kim et al., 2002).
Reactions with Nucleophiles
Research has explored the reactions of related benzopyran compounds with nucleophiles. These studies are significant for understanding the chemical properties and potential applications in synthesizing new derivatives with varied biological activities (Reynolds et al., 1970).
Interactions with the 5-HT1A Receptor
Enantiomerically pure derivatives of 3-amino-3,4-dihydro-2H-1-benzopyrans have been synthesized and evaluated for their interactions with the 5-HT1A receptor. These compounds have shown varying degrees of affinity and selectivity, indicating their potential in pharmacological applications (Hammarberg et al., 2000).
Catalytic Applications in Organic Synthesis
Some derivatives of 3,4-dihydro-2H-1-benzopyran have been used as catalysts in organic synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as an efficient and homogeneous catalyst for the synthesis of pyran derivatives (Khazaei et al., 2015).
Potential in Treating Hypertension
There has been research into the synthesis of specific benzopyran derivatives and their evaluation for antihypertensive activity. These studies contribute to the development of new therapeutic agents for hypertension (Evans et al., 1984).
Antimicrobial and Anticoccidial Activity
Research has also focused on the antimicrobial and anticoccidial activity of benzopyran derivatives. These studies provide insights into the potential use of these compounds in treating infections and parasitic diseases (Georgiadis, 1976).
Synthesis of Pyrano- and Furanoquinolines
The use of benzopyran derivatives in the synthesis of pyrano- and furanoquinolines has been explored. This research is significant for the development of novel compounds with potential pharmaceutical applications (Srinivasa et al., 2008).
Propriétés
IUPAC Name |
(4S)-8-chloro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWHOLRRUIEVQK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)



![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)


![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)

![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)